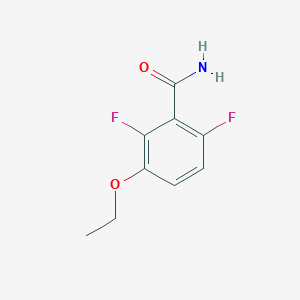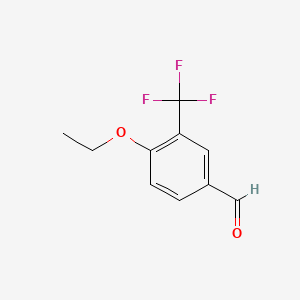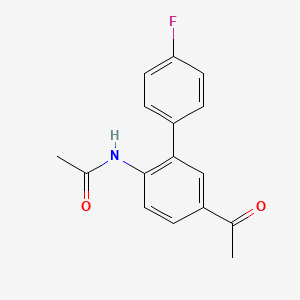
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyl group and a fluoro substituent on the biphenyl structure, along with an acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of Fluoro Substituent: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Acetylation: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the conversion of the acetylated biphenyl derivative to the acetamide through a reaction with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the production of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetamide group can yield corresponding amines.
Substitution: The fluoro substituent can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro substituent and acetamide group can influence its binding affinity and selectivity. The compound may exert its effects through pathways involving inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
N-(4’-Fluoro-biphenyl-2-yl)-acetamide: Lacks the acetyl group, which may affect its chemical reactivity and biological activity.
N-(5-Acetyl-biphenyl-2-yl)-acetamide: Lacks the fluoro substituent, which may influence its electronic properties and interactions with molecular targets.
N-(5-Acetyl-4’-chloro-biphenyl-2-yl)-acetamide: Contains a chloro substituent instead of a fluoro substituent, which can alter its chemical and biological properties.
Uniqueness: N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide is unique due to the combination of the acetyl group, fluoro substituent, and acetamide functional group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various research applications.
属性
IUPAC Name |
N-[4-acetyl-2-(4-fluorophenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-10(19)13-5-8-16(18-11(2)20)15(9-13)12-3-6-14(17)7-4-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRIBWLWNOSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)


![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)
![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)
![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)
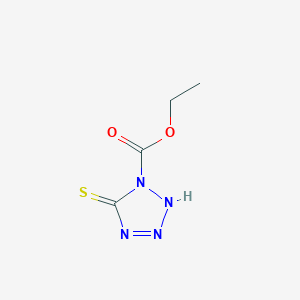


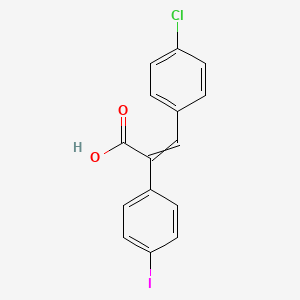
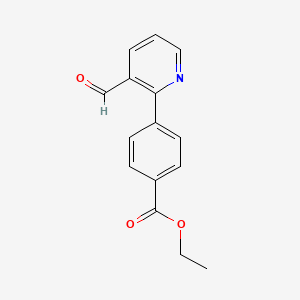
![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)
